molecular formula C9H7BrO4 B1524791 4-Bromo-2-(carboxymethyl)benzoic acid CAS No. 943749-63-1

4-Bromo-2-(carboxymethyl)benzoic acid

Numéro de catalogue: B1524791
Numéro CAS: 943749-63-1
Poids moléculaire: 259.05 g/mol
Clé InChI: WDKVNGVXRHWUEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-2-(carboxymethyl)benzoic acid is a chemical compound with the CAS Number: 943749-63-1 . It has a molecular weight of 259.06 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrO4/c10-6-1-2-7 (9 (13)14)5 (3-6)4-8 (11)12/h1-3H,4H2, (H,11,12) (H,13,14) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored in a sealed container in a dry room .

Applications De Recherche Scientifique

Synthesis and Biological Activity

4-Bromo-2-(carboxymethyl)benzoic acid is used in the synthesis of pyrrole and pyrrolidine compounds. These compounds have been shown to possess antibacterial and antifungal activities. The synthesis involves condensation with aromatic aldehydes and cyclocondensation with maleic and succinic anhydride, leading to the formation of various benzoic acid derivatives (Mehta, 2013).

Chemical Reactivity and Structure Analysis

The structure and reactivity of derivatives of this compound, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been extensively studied. Using DFT (Density Functional Theory), various molecular parameters like ionization energy, hardness, and electrophilicity have been determined. This study also included vibrational analysis and assessment of non-linear optical properties (Yadav et al., 2022).

Industrial Process Scale-Up

A derivative of this compound, specifically 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors. An efficient, scalable process has been developed for its synthesis, which is crucial for diabetes therapy research (Zhang et al., 2022).

Halogen Bonding in Solid Solutions

The halogen bonding involving isomers of bromo-chloro benzoic acids, including this compound, impacts the packing preferences in solid solutions. This study, focusing on the nature of halogen bonds and their influence on molecular assembly, provides insights into the structural organization at the molecular level (Pramanik et al., 2017).

Chemical Oscillations in Reactions

The bromination and oxidation reactions involving derivatives of this compound have been observed to exhibit transient chemical oscillations. This phenomenon is significant in understanding the kinetics and dynamics of chemical reactions, especially in redox processes (Bell & Wang, 2015).

Impact of Methoxy-Substituents

The influence of methoxy-substituents on the strength of halogen bonds in bromobenzoic acid has been analyzed. This study, focusing on 4-bromo-3,5-di(methoxy)benzoic acid, reveals the variations in Br … Br type II interactions, contributing to the understanding of molecular interactions and bond strengths (Raffo et al., 2016).

Synthesis of Novel Compounds

Several studies have focused on the synthesis of novel compounds using this compound or its derivatives as starting materials or intermediates. These include the synthesis of γ-lactones, radioiodophloretinic acid, and potential fibrinolytic agents. Such research highlights the versatility and importance of this compound in medicinal and organic chemistry (Khan et al., 2003), (Mertens et al., 2001), (Loeffler & Delorefice, 1975).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name

4-bromo-2-(carboxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKVNGVXRHWUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702391
Record name 4-Bromo-2-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943749-63-1
Record name 4-Bromo-2-(carboxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-bromo-1-indanone (25 g) and diethyl oxalate (27.7 g) in toluene (500 mL) was added to a suspension of sodium methoxide (13.1 g) in toluene (50 mL) at 0° C. The mixture was warmed to room temperature and stirred for 90 minutes. The solvent was removed and the residue suspended in methanol (800 mL). Potassium hydroxide (53.1 g) was added portionwise keeping the temp below 50° C. Hydrogen peroxide solution (30% w/w, 135 mL) was then added keeping the temperature below 64° C., the reaction mixture was then stirred at room temperature for 17 hours. Sodium sulfite (5% aqueous solution) was added and the reaction stirred for 30 minutes. The reaction mixture was filtered and the filtrate was reduced to half volume then washed with 2-methoxy-2-methyl-propane. The aqueous layer was then acidified with hydrochloric acid and extracted into ethyl acetate. The organic phase was dried, filtered and evaporated then triturated with diethyl ether to yield sub-title compound (9.0 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of diisopropylamine (13.26 mL, 93 mmol, 4.0 equiv.) in THF (50 mL) was slowly added n-BuLi (37.2 mL, 93 mmol, 4.0 equiv.) at −78° C. The mixture was allowed to warm to 0° C. and stirred at that temperature for 5 min. The reaction was cooled back to −78° C. and to this mixture was slowly added 4-bromo-2-methylbenzoic acid (5.0 g, 23.25 mmol) and dimethyl carbonate (3.91 mL, 46.5 mmol, 2.0 equiv.) in THF (50 mL) and the mixture was stirred at −78° C. for 5 min. The dry ice bath was removed and the reaction was allowed to stir at room temperature for 4 h. Upon completion of the reaction, the mixture was quenched by the addition of 75 mL water and allowed to stir overnight. The aqueous layer was separated from the organic layer. The aqueous layer was acidified with conc. HCl until pH 2, extracted with EtOAc (2×50 mL), dried over Na2SO4, filtered and evaporated to dryness to yield a white solid. The solid was recrystallized from hot EtOAc/hexanes to yield 5.65 g of 4-bromo-2-(carboxymethyl)benzoic acid as a white solid.
Quantity
13.26 mL
Type
reactant
Reaction Step One
Quantity
37.2 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.91 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(carboxymethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(carboxymethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(carboxymethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(carboxymethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(carboxymethyl)benzoic acid
Reactant of Route 6
4-Bromo-2-(carboxymethyl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.